

Application Notes and Protocols for the GC-MS Analysis of Ethyl Caprate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of **Ethyl caprate** (also known as ethyl decanoate) using Gas Chromatography-Mass Spectrometry (GC-MS). **Ethyl caprate** is a fatty acid ethyl ester (FAEE) that contributes to the flavor and aroma profiles of various fermented beverages and fragrance products. Accurate and reliable quantification of **Ethyl caprate** is crucial for quality control in the food and beverage industry, fragrance development, and in metabolic research. The methodologies outlined herein are applicable to the analysis of **Ethyl caprate** in alcoholic beverages and fragrance formulations.

Introduction

Ethyl caprate (C12H24O2, Molar Mass: 200.32 g/mol) is the ethyl ester of decanoic acid. It is a key aroma compound found in wine, spirits, and various fruits, often imparting fruity and waxy notes.[1] In the context of drug development and metabolic studies, the analysis of FAEEs like **Ethyl caprate** can be relevant as biomarkers of alcohol consumption.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as **Ethyl caprate**.[2] This method offers high sensitivity and specificity, enabling precise determination in complex matrices.



Experimental Protocols Sample Preparation: Ethyl Caprate from a Wine Matrix

This protocol details a liquid-liquid extraction (LLE) procedure suitable for isolating **Ethyl caprate** and other fatty acid ethyl esters from wine or other aqueous alcoholic matrices.

Materials:

- Wine sample
- Methylene chloride (or hexane)
- Anhydrous sodium sulfate
- Internal Standard (IS) solution (e.g., Ethyl pelargonate at 10 μg/mL in ethanol)
- Separatory funnel (250 mL)
- Glass vials
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 mL of the wine sample into a 250 mL separatory funnel.
- Add a known concentration of the internal standard to the sample.
- To lower the ethanol content and improve extraction efficiency, dilute the sample with water to approximately 20% by volume.[3]
- Add 100 mL of methylene chloride to the separatory funnel.[3]
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.



- Allow the layers to separate. The organic layer (bottom) will contain the **Ethyl caprate**.
- Drain the lower organic layer into a clean flask.
- Repeat the extraction process two more times with fresh 100 mL aliquots of methylene chloride, combining all organic extracts.
- Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of **Ethyl caprate**. A non-polar capillary column is typically used for the separation of fatty acid ethyl esters.



Parameter	Recommended Setting	
Gas Chromatograph		
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent	
Injection Volume	1 μL	
Injector Temperature	250 °C	
Injection Mode	Splitless	
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min	
Oven Program	Initial temperature of 100 °C for 2 min, ramp to 180 °C at 15 °C/min, then ramp to 250 °C at 5 °C/min and hold for 3 min.[2]	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Mass Analyzer	Quadrupole	
Scan Range	m/z 40-350	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	

Data Presentation and Analysis Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **Ethyl caprate** at various concentrations. The ratio of the peak area of **Ethyl caprate** to the peak area of the internal standard is plotted against the concentration of **Ethyl caprate**.

Table 1: Quantitative Data Summary for Ethyl Caprate Analysis



Parameter	Value	Reference
Retention Time (approx.)	10-15 min (column dependent)	[2][3]
Limit of Detection (LOD)	0.0470 - 26.8 μg/L	[4]
Limit of Quantitation (LOQ)	Varies with matrix and instrumentation	
Linearity (R ²)	> 0.99	[5]
Calibration Range	1 - 100 μg/mL	[3]

Mass Spectral Data

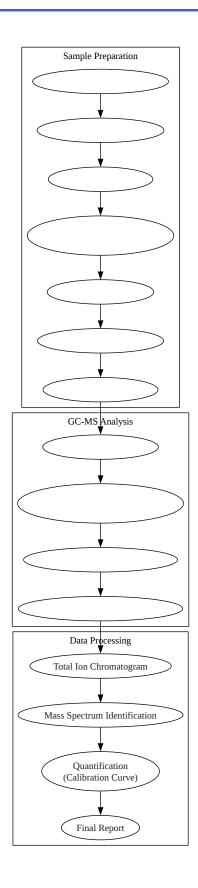
The identification of **Ethyl caprate** is confirmed by its mass spectrum. The fragmentation pattern of esters in EI-MS is characterized by specific cleavage points.

Table 2: Characteristic Mass Fragments of Ethyl Caprate

m/z	Ion Structure/Fragment	Relative Abundance
200	[M]+ (Molecular Ion)	Low
155	[M-OC2H5]+	Moderate
101	[CH2=C(OH)OC2H5]+ (McLafferty Rearrangement)	High
88	[C4H8O2]+	High (Base Peak)
73	[C3H5O2]+	Moderate
43	[C3H7]+	Moderate

Visualizations Experimental Workflow```dot





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Caption: Key stages in the GC-MS analysis of **Ethyl caprate**.



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